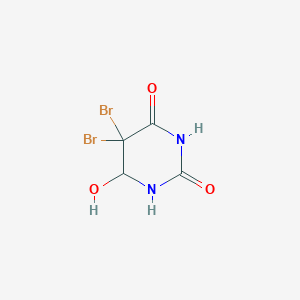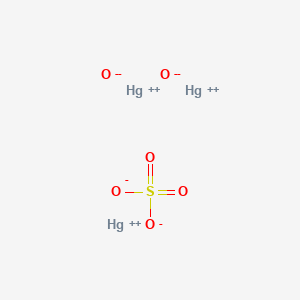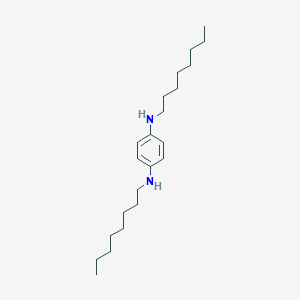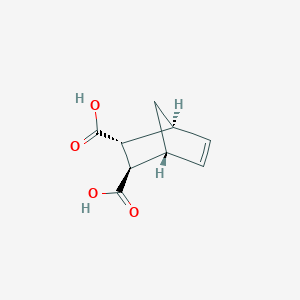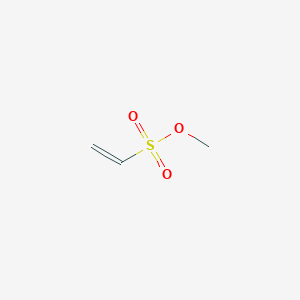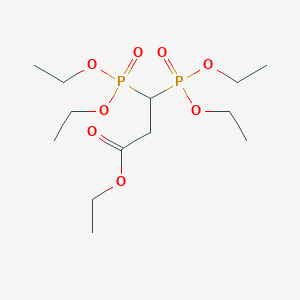
Ethenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenylthiourea, also known as ETU, is a chemical compound widely used in scientific research for its unique properties. ETU is a white crystalline solid that is soluble in water and commonly used as a vulcanization accelerator in the rubber industry. In addition to its industrial applications, ETU has been extensively studied for its potential therapeutic uses in medicine.
Mécanisme D'action
The mechanism of action of Ethenylthiourea is not fully understood, but studies have shown that it can affect multiple cellular pathways. Ethenylthiourea has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Ethenylthiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in cells.
Effets Biochimiques Et Physiologiques
Ethenylthiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Ethenylthiourea has been shown to have antioxidant properties and can protect cells from oxidative stress. Ethenylthiourea has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethenylthiourea has several advantages as a research tool. It is readily available and relatively inexpensive compared to other compounds with similar properties. Ethenylthiourea is also stable under a variety of conditions and can be easily synthesized in the lab. However, Ethenylthiourea has some limitations as well. It can be toxic at high doses and may have off-target effects on cellular pathways. Additionally, the mechanism of action of Ethenylthiourea is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on Ethenylthiourea. One area of interest is its potential use in treating neurodegenerative diseases. Studies have shown that Ethenylthiourea can improve cognitive function in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential therapeutic uses in humans. Another area of interest is the development of Ethenylthiourea derivatives with improved properties, such as increased potency or reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of Ethenylthiourea and its effects on cellular pathways, which could lead to the development of new therapeutic targets for a variety of diseases.
Méthodes De Synthèse
Ethenylthiourea can be synthesized through the reaction of ethylene thiourea with acetaldehyde. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Ethenylthiourea has been widely studied for its potential therapeutic uses in medicine. Studies have shown that Ethenylthiourea has anti-cancer properties and can induce apoptosis in cancer cells. Ethenylthiourea has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. In addition, Ethenylthiourea has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
1483-58-5 |
|---|---|
Nom du produit |
Ethenylthiourea |
Formule moléculaire |
C3H6N2S |
Poids moléculaire |
102.16 g/mol |
Nom IUPAC |
ethenylthiourea |
InChI |
InChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) |
Clé InChI |
PVTGORQEZYKPDK-UHFFFAOYSA-N |
SMILES isomérique |
C=CN=C(N)S |
SMILES |
C=CNC(=S)N |
SMILES canonique |
C=CNC(=S)N |
Autres numéros CAS |
1483-58-5 |
Synonymes |
ethenylthiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



